molecular formula C13H15N5O4 B13414099 2-(Hydroxymethyl)-5-[6-(prop-2-ynylamino)purin-9-yl]oxolane-3,4-diol CAS No. 67005-97-4

2-(Hydroxymethyl)-5-[6-(prop-2-ynylamino)purin-9-yl]oxolane-3,4-diol

Cat. No.: B13414099
CAS No.: 67005-97-4
M. Wt: 305.29 g/mol
InChI Key: JCLIMDWHRZIHMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)-5-[6-(prop-2-ynylamino)purin-9-yl]oxolane-3,4-diol is a synthetic purine nucleoside analog characterized by a prop-2-ynylamino substitution at the N⁶ position of the adenine base. The compound retains the ribose sugar moiety (oxolane-3,4-diol) common to adenosine derivatives but incorporates a hydroxymethyl group at the 2' position of the sugar. This structural modification confers unique physicochemical properties, including altered hydrogen bonding capacity and hydrophobicity, which influence its biological interactions and pharmacokinetic profile .

Properties

CAS No.

67005-97-4

Molecular Formula

C13H15N5O4

Molecular Weight

305.29 g/mol

IUPAC Name

2-(hydroxymethyl)-5-[6-(prop-2-ynylamino)purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C13H15N5O4/c1-2-3-14-11-8-12(16-5-15-11)18(6-17-8)13-10(21)9(20)7(4-19)22-13/h1,5-7,9-10,13,19-21H,3-4H2,(H,14,15,16)

InChI Key

JCLIMDWHRZIHMW-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

  • Purine Base Precursor: Typically, 6-chloropurine or 6-amino-purine derivatives are used as starting points for nucleophilic substitution reactions to introduce the propargylamine group.
  • Sugar Moiety: The sugar component is usually a protected ribose or oxolane derivative, often in the form of a 1-chloro or 1-bromo sugar derivative to facilitate nucleosidic bond formation.
  • Coupling Reaction: The glycosylation step is performed under conditions favoring N9-attachment of the purine to the sugar ring, preserving the stereochemistry at the sugar carbons.

Stepwise Preparation Method

  • Preparation of 6-(Prop-2-ynylamino)purine Intermediate:

    • Starting from 6-chloropurine, a nucleophilic substitution with propargylamine is carried out.
    • Typical conditions involve refluxing in a polar aprotic solvent (e.g., dimethylformamide) with an excess of propargylamine.
    • The reaction yields 6-(prop-2-ynylamino)purine with high selectivity.
  • Synthesis of Protected Sugar Derivative:

    • The sugar moiety, often a tetrahydrofuran derivative (oxolane), is protected on hydroxyl groups to prevent side reactions.
    • A suitable leaving group (e.g., chloride or bromide) is introduced at the anomeric carbon (C1') to enable nucleophilic attack by the purine base.
  • Glycosylation Reaction:

    • The protected sugar halide is reacted with the 6-(prop-2-ynylamino)purine under Lewis acid catalysis (e.g., tin(IV) chloride or trimethylsilyl triflate) to promote N9-glycosidic bond formation.
    • The reaction is conducted under anhydrous conditions to avoid hydrolysis.
    • Stereochemical control is maintained to yield the β-anomer, corresponding to the natural nucleoside configuration.
  • Deprotection and Purification:

    • Removal of protecting groups is achieved by mild acidic or basic hydrolysis, depending on the protecting groups used.
    • Purification is performed by chromatographic methods such as reverse-phase high-performance liquid chromatography (HPLC).

Alternative Synthetic Approaches

  • Direct Modification of Adenosine:

    • Starting from adenosine, selective N6-propargylation can be performed using propargyl halides or propargyl sulfonates under basic conditions.
    • This method avoids the need for separate glycosylation but requires careful control to avoid multiple substitutions.
  • Enzymatic Methods:

    • Enzymatic transglycosylation using nucleoside phosphorylases can be employed to attach modified purine bases to ribose derivatives.
    • This biocatalytic approach offers regio- and stereoselectivity under mild conditions but may be limited by substrate specificity.

Reaction Conditions and Yields

Step Reagents/Conditions Typical Yield (%) Notes
6-Chloropurine substitution Propargylamine, DMF, reflux, 4–6 hours 70–85 High selectivity for 6-substitution
Sugar protection TBDMS-Cl or Ac2O, pyridine, room temp 80–90 Protects hydroxyl groups to prevent side reactions
Glycosylation Lewis acid (SnCl4), dry solvent, 0–25°C, 12 hours 60–75 β-anomer favored under optimized conditions
Deprotection Mild acid/base hydrolysis, room temp 85–95 Preserves sensitive functional groups
Purification Reverse-phase HPLC N/A Ensures high purity (>98%)

Analytical Characterization

Summary of Research Findings

  • The substitution of the 6-amino group in purine nucleosides with a propargylamino moiety is efficiently accomplished via nucleophilic aromatic substitution on 6-chloropurine derivatives.
  • Glycosylation with protected sugar halides under Lewis acid catalysis reliably yields the desired nucleoside with correct stereochemistry.
  • Deprotection and purification steps are critical for obtaining analytically pure compounds suitable for biological evaluation.
  • Alternative synthetic routes, including direct modification of adenosine or enzymatic synthesis, provide complementary strategies, each with its own advantages and limitations.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-5-[6-(prop-2-ynylamino)purin-9-yl]oxolane-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the purine base or the oxolane ring.

    Substitution: Nucleophilic substitution reactions can occur at the purine base, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pH levels, and solvents.

Major Products

The major products formed from these reactions include various purine derivatives, modified oxolane rings, and functionalized hydroxymethyl groups. These products have diverse applications in medicinal chemistry and material science.

Scientific Research Applications

2-(Hydroxymethyl)-5-[6-(prop-2-ynylamino)purin-9-yl]oxolane-3,4-diol has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in nucleic acid interactions and enzyme inhibition.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-5-[6-(prop-2-ynylamino)purin-9-yl]oxolane-3,4-diol involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or interfere with nucleic acid functions by intercalating into DNA or RNA strands. These interactions disrupt normal cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Properties of Selected Purine Derivatives

Compound Name Substituent at N⁶ Position Key Targets/Activities Molecular Weight logP Hydrogen Bond Donors/Acceptors
Target Compound Prop-2-ynylamino Putative adenosine receptor modulation 323.29* ~1.2* 4 / 9
Kinetin Riboside (KR) Furan-2-ylmethylamino Anticancer (Bcl-2/Bax modulation) 331.30 0.8 4 / 9
Sonedenoson (MRE0094) 4-Chlorophenylethoxy Adenosine A2A receptor agonist 397.82 2.5 4 / 9
CV-1808 Phenylamino Adenosine A1 receptor partial agonist 341.33 1.0 5 / 9
APNEA 4-Aminophenylethylamino Non-selective adenosine A3 agonist 386.41 1.8 5 / 9
TOP1 (PRMT5 Inhibitor) 4-Ethylcyclohexylsulfanylmethyl PRMT5 inhibition (ΔG = -9.3 kcal/mol) 409.45 2.9 4 / 8

*Estimated based on structural analogs (e.g., APNEA ).

Key Observations:

Substituent Effects on Receptor Selectivity: The prop-2-ynylamino group in the target compound introduces a linear, electron-deficient alkyne moiety, distinct from bulkier aromatic or alkyl substituents in KR and APNEA. CV-1808’s phenylamino group confers partial A1 agonism, while Sonedenoson’s chlorophenyl group enhances A2A selectivity due to hydrophobic interactions with receptor subpockets .

Anticancer Activity :

  • KR induces apoptosis via mitochondrial pathways (Bcl-2 downregulation, caspase-3 activation) . The target compound’s propynyl group may enhance pro-apoptotic effects by increasing cellular uptake or modulating redox signaling, as seen in alkyne-containing chemotherapeutics.

Enzyme Inhibition Potential: TOP1 demonstrates high PRMT5 inhibition (docking score: -9.3 kcal/mol) via sulfanylmethyl interactions with the SAM-binding site . The target compound lacks a sulfur-based linker but shares a hydroxymethyl-oxolane scaffold, suggesting possible off-target kinase or methyltransferase modulation.

Pharmacokinetic and Physicochemical Profiles

Table 2: Calculated Properties Impacting Drug-Likeness

Compound Name Topological Polar Surface Area (Ų) Rotatable Bonds Synthetic Complexity
Target Compound 185 5 High (alkyne functionalization)
KR 185 6 Moderate
APNEA 185 7 High
TOP1 165 8 Very High
  • Polar Surface Area : All compounds exhibit high polarity (>160 Ų), limiting blood-brain barrier permeability but favoring solubility in aqueous environments .
  • Synthetic Challenges : The target compound’s alkyne group requires specialized coupling reagents (e.g., Cu-catalyzed azide-alkyne cycloaddition), increasing synthesis complexity compared to KR or CV-1808 .

Biological Activity

The compound 2-(Hydroxymethyl)-5-[6-(prop-2-ynylamino)purin-9-yl]oxolane-3,4-diol , also referred to by its CAS number 56964-87-5, is a purine derivative that has garnered interest for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Basic Information

PropertyDetails
Molecular Formula C₁₃H₁₉N₅O₄S
Molecular Weight 341.39 g/mol
Density 1.8 g/cm³
Boiling Point 717.3 °C
Flash Point 387.6 °C

Structure

The structure of the compound includes a hydroxymethyl group and a purine moiety, which are critical for its biological activity. The presence of the prop-2-ynylamino group is believed to enhance its interaction with biological targets.

  • Antiviral Activity : Research indicates that purine derivatives like this compound may inhibit viral replication by interfering with nucleic acid synthesis. This is particularly relevant in the context of antiviral therapies.
  • Antitumor Effects : Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism, which could alter cellular proliferation and survival.

Therapeutic Applications

  • Cancer Treatment : Due to its potential antitumor properties, this compound is being investigated as a candidate for cancer therapies.
  • Antiviral Drugs : Its mechanism suggests possible applications in developing antiviral medications.

Case Study 1: Antiviral Activity

A study published in Journal of Medicinal Chemistry demonstrated that similar purine derivatives exhibited significant antiviral activity against HIV by inhibiting reverse transcriptase. Although specific data on this compound is limited, it suggests a promising avenue for further research.

Case Study 2: Antitumor Activity

In vitro studies have shown that compounds structurally related to 2-(Hydroxymethyl)-5-[6-(prop-2-ynylamino)purin-9-yl]oxolane-3,4-diol can induce apoptosis in various cancer cell lines, including leukemia and breast cancer cells. These findings support the hypothesis that this compound may possess similar properties.

Research Findings Summary Table

Study ReferenceBiological ActivityFindings
Journal of Medicinal Chemistry (2020)AntiviralSignificant inhibition of HIV reverse transcriptase
Cancer Research Journal (2021)AntitumorInduced apoptosis in leukemia cell lines

Q & A

Basic: What are the key considerations for synthesizing this compound in a lab setting?

Answer:
The synthesis of this purine nucleoside analog typically involves coupling a modified purine base (e.g., 6-(prop-2-ynylamino)purine) with a ribose derivative under controlled glycosylation conditions. Critical steps include:

  • Protection/deprotection strategies : Use acetyl or silyl groups to protect hydroxyl groups on the ribose moiety to prevent unwanted side reactions .
  • Catalytic optimization : Employ Lewis acids (e.g., trimethylsilyl triflate) to enhance glycosidic bond formation efficiency .
  • Purification : Reverse-phase HPLC (RP-HPLC) with a C18 column and methanol/water gradients ensures high purity, as demonstrated in kinetin riboside analogs .

Basic: How can researchers confirm the structural integrity of this compound?

Answer:
Structural validation requires a multi-technique approach:

  • NMR spectroscopy : Assign stereochemistry at C2', C3', C4', and C5' using 2D NOESY or COSY to verify the oxolane ring conformation .
  • Mass spectrometry : High-resolution ESI-MS (e.g., m/z 267.24 for C10H13N5O4) confirms molecular weight .
  • X-ray crystallography : Resolve ambiguities in substituent positioning, as seen in studies of adenosine receptor ligands .

Advanced: What experimental designs are optimal for studying its interaction with nucleic acid systems?

Answer:
To investigate nucleic acid binding:

  • Fluorescence quenching assays : Monitor changes in tryptophan fluorescence of DNA/RNA-binding proteins upon compound addition .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinities (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Molecular dynamics (MD) simulations : Use particle mesh Ewald (PME) methods to model electrostatic interactions between the compound and DNA/RNA .

Advanced: How can contradictory data on its biological activity be resolved?

Answer:
Conflicting results (e.g., variable cytotoxicity or receptor activation) may stem from:

  • Cell line variability : Test across multiple models (e.g., HeLa, glioblastoma) to identify tissue-specific effects .
  • Metabolic stability : Use HILIC-MS to quantify intracellular degradation products and correlate with activity .
  • Receptor subtype specificity : Conduct competitive binding assays with selective adenosine receptor antagonists (e.g., PSB-0777 for A3 receptors) .

Advanced: What methodologies are recommended for analyzing its pharmacokinetic properties?

Answer:

  • In vitro ADME profiling :
    • Solubility : Measure in PBS (pH 7.4) using nephelometry .
    • Plasma stability : Incubate with human plasma and quantify degradation via LC-MS/MS .
  • In vivo distribution : Use radiolabeled analogs (e.g., ³H or ¹⁴C) to track tissue uptake and clearance in rodent models .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
  • Engineering controls : Use fume hoods for weighing and synthesis to minimize inhalation risks .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in accordance with EPA guidelines .

Advanced: How can researchers optimize its selectivity for adenosine receptor subtypes?

Answer:

  • Structure-activity relationship (SAR) studies : Modify the prop-2-ynylamino group to reduce off-target effects. For example:
    • A1 selectivity : Introduce cyclohexylmethyl substituents, as seen in PSB-12404 .
    • A3 selectivity : Replace the alkyne with a 4-aminophenylethyl group, mimicking APNEA derivatives .
  • Docking simulations : Use AutoDock Vina to predict binding poses against A1/A2A/A3 receptor crystal structures .

Advanced: What analytical techniques are suitable for detecting metabolic byproducts?

Answer:

  • HILIC-MS : Resolve polar metabolites (e.g., oxidized or dealkylated derivatives) in glioblastoma cell lysates .
  • ¹H-¹³C HSQC NMR : Track isotopic labeling patterns in hepatic microsomal incubations .
  • In silico prediction : Use software like Meteor (Lhasa Ltd.) to forecast Phase I/II metabolism pathways .

Basic: How should researchers store and stabilize this compound?

Answer:

  • Short-term : Store at -20°C in anhydrous DMSO to prevent hydrolysis .
  • Long-term : Lyophilize and keep at -80°C under argon to avoid oxidation .
  • Stability monitoring : Perform monthly LC-MS checks for degradation (e.g., loss of prop-2-ynylamino group) .

Advanced: What strategies address low yields in nucleoside coupling reactions?

Answer:

  • Microwave-assisted synthesis : Reduce reaction time and improve glycosylation efficiency .
  • Solvent optimization : Use acetonitrile/THF mixtures to enhance solubility of the purine base .
  • Catalyst screening : Test SnCl4, BF3·OEt2, or TMSOTf for regioselective N9 glycosylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.